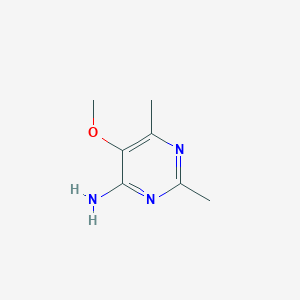![molecular formula C13H10N2S B11772309 1-Phenylimidazo[1,5-a]pyridine-3-thiol](/img/structure/B11772309.png)
1-Phenylimidazo[1,5-a]pyridine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylimidazo[1,5-a]pyridine-3-thiol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a phenyl group at the 1-position and a thiol group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylimidazo[1,5-a]pyridine-3-thiol typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and thiolation reactions. One common method is the one-pot synthesis, where the starting materials are combined in a single reaction vessel, often using a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylimidazo[1,5-a]pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazo-pyridine ring can be reduced under specific conditions.
Substitution: The phenyl group and the thiol group can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
1-Phenylimidazo[1,5-a]pyridine-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Wirkmechanismus
The mechanism of action of 1-Phenylimidazo[1,5-a]pyridine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the imidazo-pyridine ring system can interact with nucleic acids or other biomolecules, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylimidazo[1,5-a]pyridine: Lacks the thiol group, which affects its reactivity and applications.
2-Phenylimidazo[1,5-a]pyridine: Similar structure but with the phenyl group at a different position, leading to different chemical properties.
1-Phenylimidazo[1,2-a]pyridine: Different ring fusion pattern, resulting in distinct reactivity and applications.
Uniqueness
1-Phenylimidazo[1,5-a]pyridine-3-thiol is unique due to the presence of the thiol group, which imparts specific reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly valuable in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C13H10N2S |
|---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
1-phenyl-2H-imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-12(10-6-2-1-3-7-10)11-8-4-5-9-15(11)13/h1-9H,(H,14,16) |
InChI-Schlüssel |
TVUYBNHKGIWFKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




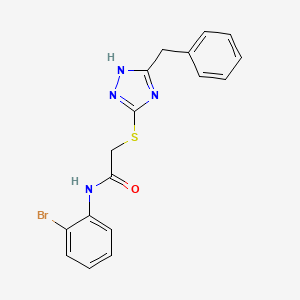
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11772241.png)
![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11772247.png)

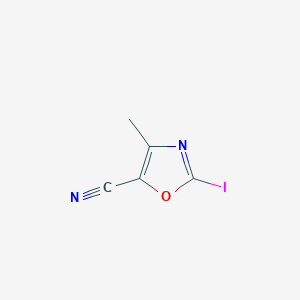
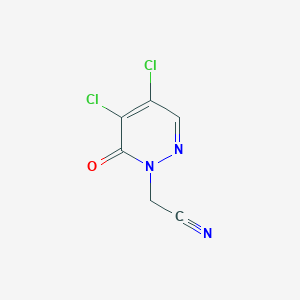
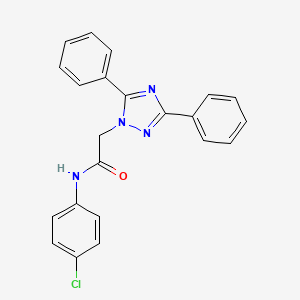

![3-Oxabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B11772273.png)


